molecular formula C17H15ClN2O3 B2759853 3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922000-83-7

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2759853
M. Wt: 330.77
InChI Key: XJHBYPKEPGPRHH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group and a tetrahydrobenzo[f][1,4]oxazepin ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure can influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the tetrahydrobenzo[f][1,4]oxazepin ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Structural AnalysisChemical synthesis involving similar structures often aims at exploring novel synthetic pathways or enhancing the efficiency of existing ones. For example, studies have demonstrated the synthesis of benzodiazepinooxazoles and benzimidazole fused-1,4-oxazepines through various chemical reactions, highlighting the versatility of these heterocyclic frameworks in organic synthesis (Almansour et al., 2016), (Terada et al., 1973). These works underscore the structural diversity achievable through the manipulation of heterocyclic compounds, potentially applicable to "3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide."

Pharmacological Evaluation

Heterocyclic compounds like benzodiazepines and oxazepines have been extensively evaluated for their biological activities, including their potential as antibacterial and anticancer agents. For instance, novel benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their antibacterial properties against Gram-negative bacteria, demonstrating the therapeutic potential of such structures (Kuntala et al., 2015). Similarly, benzimidazole-tethered oxazepine hybrids have shown promising results in nonlinear optical (NLO) properties and computational studies, suggesting a range of applications from pharmacological to material sciences (Almansour et al., 2016).

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

3-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHBYPKEPGPRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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